1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl-
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Overview
Description
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus trichloride derivative with a diamine compound, followed by cyclization to form the diazaphosphorine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phosphorus atom .
Scientific Research Applications
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent or catalyst in various organic reactions, including nucleophilic ring-opening reactions.
Catalysis: The compound’s unique structure makes it an effective catalyst for certain polymerization reactions.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as nucleophiles and electrophiles. The phosphorus atom plays a crucial role in these interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Known for its strong basicity and steric hindrance.
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-bis(1-methylethyl): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- is unique due to its specific substituents and the presence of a chlorine atom, which can be readily substituted to create a wide range of derivatives .
Properties
CAS No. |
40201-85-2 |
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Molecular Formula |
C5H12ClN2P |
Molecular Weight |
166.59 g/mol |
IUPAC Name |
2-chloro-1,3-dimethyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C5H12ClN2P/c1-7-4-3-5-8(2)9(7)6/h3-5H2,1-2H3 |
InChI Key |
KLECVVLUBXHULD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(P1Cl)C |
Origin of Product |
United States |
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